4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene
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Overview
Description
4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with multiple nitrogen atoms, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol: Another compound with a similar fused ring system but different functional groups.
1,1’-Bi-2-naphthol: Shares structural similarities but lacks the nitrogen atoms present in 4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene.
Uniqueness
4,4’-Diphenyl-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene is unique due to its specific arrangement of nitrogen atoms and fused ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H28N6 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-phenyl-2-(6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C30H28N6/c1-3-11-21(12-4-1)25-19-35-29-23(25)15-7-9-17-33(29)27(31-35)28-32-36-20-26(22-13-5-2-6-14-22)24-16-8-10-18-34(28)30(24)36/h1-6,11-14,19-20H,7-10,15-18H2 |
InChI Key |
GGOMCKXGLLDBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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